N-Propyl 5-nitropicolinamide N-Propyl 5-nitropicolinamide
Brand Name: Vulcanchem
CAS No.: 1437794-74-5
VCID: VC8074126
InChI: InChI=1S/C9H11N3O3/c1-2-5-10-9(13)8-4-3-7(6-11-8)12(14)15/h3-4,6H,2,5H2,1H3,(H,10,13)
SMILES: CCCNC(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C9H11N3O3
Molecular Weight: 209.2 g/mol

N-Propyl 5-nitropicolinamide

CAS No.: 1437794-74-5

Cat. No.: VC8074126

Molecular Formula: C9H11N3O3

Molecular Weight: 209.2 g/mol

* For research use only. Not for human or veterinary use.

N-Propyl 5-nitropicolinamide - 1437794-74-5

Specification

CAS No. 1437794-74-5
Molecular Formula C9H11N3O3
Molecular Weight 209.2 g/mol
IUPAC Name 5-nitro-N-propylpyridine-2-carboxamide
Standard InChI InChI=1S/C9H11N3O3/c1-2-5-10-9(13)8-4-3-7(6-11-8)12(14)15/h3-4,6H,2,5H2,1H3,(H,10,13)
Standard InChI Key JKSFSCZUYIRIOH-UHFFFAOYSA-N
SMILES CCCNC(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CCCNC(=O)C1=NC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-Propyl 5-nitropicolinamide belongs to the picolinamide family, distinguished by a pyridine ring substituted at the 5-position with a nitro group (-NO₂) and at the 2-position with a propylamide moiety (-CONHCH₂CH₂CH₃). The IUPAC name for this compound is N-propyl-5-nitropyridine-2-carboxamide. Its empirical formula, C₉H₁₁N₃O₃, reflects a nitrogen-rich structure that may contribute to reactivity in electrophilic or nucleophilic substitution reactions .

Spectroscopic and Computational Descriptors

Physicochemical Properties

Thermodynamic Parameters

Key thermodynamic properties derived from predictive models include:

PropertyValue (Predicted)
Boiling Point415.2 ± 30.0 °C
Density1.246 ± 0.06 g/cm³
pKa12.55 ± 0.46

These values suggest a high-boiling, moderately dense liquid or low-melting solid under standard conditions. The elevated boiling point aligns with the compound’s polar functional groups (amide and nitro), which enhance intermolecular hydrogen bonding and dipole-dipole interactions .

Solubility and Partitioning Behavior

Though experimental solubility data are absent, the calculated LogP (partition coefficient) can be estimated using fragment-based methods. The nitro group (-NO₂) contributes a +0.89 LogP increment, while the amide (-CONH-) and propyl chain (-CH₂CH₂CH₃) add -1.71 and +1.55, respectively. This yields an approximate LogP of 0.73, indicating moderate hydrophobicity. Such properties may favor solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Synthetic Routes and Optimization

Reported Synthesis Pathways

While no direct synthesis protocol for N-propyl 5-nitropicolinamide is documented, analogous nitropicolinamide syntheses provide plausible routes. For example, 6-chloro-3-nitropicolinamide is synthesized via refluxing 6-chloro-3-nitropyridine-2-carboxylic acid with ammonium chloride in DMF . Adapting this approach, N-propyl 5-nitropicolinamide could be prepared through:

  • Nitration of picolinic acid derivatives: Direct nitration of 2-picolinic acid at the 5-position, followed by propylamide formation via coupling with propylamine.

  • Amide formation prior to nitration: Propylamide derivatization of 2-picolinic acid, followed by regioselective nitration.

Challenges include achieving regioselective nitration and minimizing side reactions such as over-nitration or ring oxidation.

Catalytic and Reaction Condition Considerations

Pd-catalyzed couplings, as employed in related picolinamide syntheses , may enhance yield and purity. For instance, Buchwald-Hartwig amination could facilitate C-N bond formation between 5-nitropicolinic acid and propylamine. Solvent selection is critical; toluene/DMF mixtures (4:1 v/v) have been effective in similar amidations, with N,N-diisopropylethylamine as a base to scavenge HCl byproducts .

Future Research Directions

  • Synthetic Optimization: Develop regioselective nitration methods to improve yield and purity.

  • Biological Screening: Evaluate insecticidal, fungicidal, and herbicidal activities using standardized assays.

  • Computational Modeling: Perform DFT calculations to predict reaction pathways and metabolic degradation mechanisms.

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